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Cat. No.: B1532081 Get Quote

The synthetic utility of 6-bromo-2-chloro-3-iodopyridine is rooted in the differential reactivity

of its three carbon-halogen (C-X) bonds. This hierarchy is primarily dictated by bond

dissociation energies and the kinetics of key reaction steps, particularly oxidative addition in

palladium-catalyzed cross-coupling reactions.

The established order of reactivity for halogens in these transformations is overwhelmingly I >

Br > Cl.[1][2][3] This principle is the foundation for any selective functionalization strategy

involving this substrate.

The Carbon-Iodine Bond (C-3): The C-I bond is the longest and weakest of the three, making

it the most susceptible to oxidative addition to a Pd(0) catalyst. This ensures that under

carefully controlled, mild conditions, reactions like Suzuki, Sonogashira, or Buchwald-

Hartwig aminations will occur with high chemoselectivity at the 3-position.

The Carbon-Bromine Bond (C-6): With intermediate bond strength, the C-Br bond is the next

most reactive site. After the C-I bond has been selectively functionalized, more forcing

reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst

systems) can be employed to engage the C-Br bond in a subsequent cross-coupling

reaction.

The Carbon-Chlorine Bond (C-2): The C-Cl bond is the strongest and, therefore, the least

reactive in palladium-catalyzed cross-couplings. This position typically remains intact during

reactions targeting the iodo and bromo substituents, serving as a latent functional handle for

a final transformation.
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This predictable reactivity allows for a powerful, stepwise approach to molecular construction,

where each halogen acts as a distinct and addressable synthetic lever.

Reactivity in Pd-Catalyzed Cross-Coupling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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